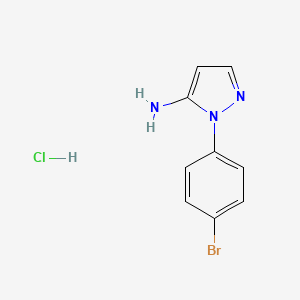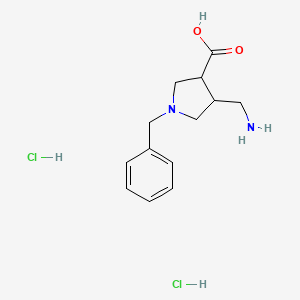
1-(4-bromophenyl)-1H-pyrazol-5-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromophenyl)-1H-pyrazol-5-amine hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a bromophenyl group attached to a pyrazole ring, which is further modified with an amine group and hydrochloride salt
Méthodes De Préparation
The synthesis of 1-(4-bromophenyl)-1H-pyrazol-5-amine hydrochloride typically involves multiple steps. One common synthetic route starts with the reaction of 4-bromoacetophenone with hydrazine hydrate to form 4-bromo-1-phenyl-1H-pyrazole. This intermediate is then reacted with ammonia or an amine to introduce the amine group at the 5-position of the pyrazole ring. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to maximize yield and purity.
Analyse Des Réactions Chimiques
1-(4-Bromophenyl)-1H-pyrazol-5-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other groups using reagents like sodium iodide or potassium fluoride.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(4-Bromophenyl)-1H-pyrazol-5-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 1-(4-bromophenyl)-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
1-(4-Bromophenyl)-1H-pyrazol-5-amine hydrochloride can be compared with other pyrazole derivatives such as:
1-(4-Bromophenyl)piperazine Hydrochloride: Similar in structure but with a piperazine ring instead of a pyrazole ring.
4-Bromophenylhydrazine Hydrochloride: Contains a hydrazine group instead of an amine group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrazole ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H9BrClN3 |
|---|---|
Poids moléculaire |
274.54 g/mol |
Nom IUPAC |
2-(4-bromophenyl)pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C9H8BrN3.ClH/c10-7-1-3-8(4-2-7)13-9(11)5-6-12-13;/h1-6H,11H2;1H |
Clé InChI |
NNEJNZIZSHMUJB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N2C(=CC=N2)N)Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[3-(aminomethyl)-4-hydroxycyclopentyl]carbamate](/img/structure/B12305211.png)
![3-Methyl-5-(2-methyl-7-(piperidin-3-yl)pyrazolo[1,5-a]pyrimidin-6-yl)isoxazole hydrochloride](/img/structure/B12305212.png)

![Ethyl 5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B12305227.png)


![rac-1-[(3R,4S)-4-hydroxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid, trans](/img/structure/B12305255.png)
![rac-[(1R,2R)-2-propylcyclopropyl]methanamine hydrochloride](/img/structure/B12305261.png)

![Isoxazole, 5-[5-[2,6-dichloro-4-(2-oxazolyl)phenoxy]pentyl]-3-methyl-](/img/structure/B12305282.png)
![methyl 2-(10-methyl-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl)benzoate](/img/structure/B12305284.png)



